molecular formula C9H8O4 B1334545 2-Formyl-6-methoxybenzoic acid CAS No. 53015-08-0

2-Formyl-6-methoxybenzoic acid

Cat. No. B1334545
CAS RN: 53015-08-0
M. Wt: 180.16 g/mol
InChI Key: CFKGGYABZGKDEO-UHFFFAOYSA-N
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Description

2-Formyl-6-methoxybenzoic acid is a chemical compound that serves as a precursor in various synthetic pathways for the production of different organic molecules. It contains a formyl group at the second position and a methoxy group at the sixth position on the benzene ring, along with a carboxylic acid group. This structure allows it to undergo a variety of chemical reactions, making it a versatile intermediate in organic synthesis.

Synthesis Analysis

The synthesis of derivatives of 2-formyl-6-methoxybenzoic acid can be achieved through cyclization reactions. For instance, 2-alkyl-7-methoxy-5-nitrobenzo[b]furans and related compounds were synthesized from 2-(2-formyl-6-methoxy-4-nitrophenoxy)alkanoic acids using classical Perkin reaction conditions . Another study reported the synthesis of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, which involved the cyclization of the carboxylic acid group with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) .

Molecular Structure Analysis

The molecular structure of 2-formyl-6-methoxybenzoic acid derivatives can be characterized by various spectroscopic methods. In the case of the new polymorph of 2,6-dimethoxybenzoic acid, a related compound, the crystal structure revealed a non-planar independent molecule with a synplanar conformation of the carboxy group, which is significantly twisted due to the presence of sterically bulky methoxy substituents .

Chemical Reactions Analysis

2-Formyl-6-methoxybenzoic acid can participate in various chemical reactions due to its functional groups. The Perkin cyclization mentioned earlier is one such reaction where the formyl group is involved in the formation of new rings . The synthesis of thiadiazole derivatives also showcases the reactivity of the carboxylic acid group in forming heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-formyl-6-methoxybenzoic acid derivatives can be inferred from their molecular structure and the nature of their substituents. For example, the presence of methoxy and carboxy groups can influence the solubility, melting point, and acidity of the compound. The polymorphism observed in 2,6-dimethoxybenzoic acid indicates that slight changes in the substitution pattern on the benzene ring can lead to significant differences in crystal packing and physical properties .

Scientific Research Applications

Renewable Natural Resource Synthesis

Kisula et al. (2015) demonstrated the synthesis of 2-formyl-6-methoxybenzoic acid from Cashew Nut Shell Liquid (CNSL), highlighting its potential as a renewable natural resource for the synthesis of fine and industrial chemicals. This work emphasizes the versatility of CNSL in synthesizing various chemical compounds, including 2-formyl-6-methoxybenzoic acid (Kisula, Mdachi, Koning, & Mgani, 2015).

Electrochemical Degradation

Brillas et al. (2003) explored the mineralization of acidic aqueous solutions of a similar compound, 3,6-dichloro-2-methoxybenzoic acid, by electro-Fenton and photoelectro-Fenton processes. While not directly on 2-formyl-6-methoxybenzoic acid, this research provides insights into the electrochemical degradation pathways for structurally similar methoxybenzoic acids (Brillas, Baños, & Garrido, 2003).

Regioselective Synthesis

Nguyen et al. (2006) described a methodology for the regioselective synthesis of 2-methoxybenzoic acids, which is relevant for the production of 2-formyl-6-methoxybenzoic acid. This research provides a general utility for the preparation of various substituted 2-methoxybenzoic acids (Nguyen, Castanet, & Mortier, 2006).

Stability and Reactivity Studies

Arsyad et al. (2021) utilized semi-empirical methods to study the stability and reactivity of compounds, including 2-formyl-3-(hydroxymethyl)-6-methoxy-5-methylterephthalic acid, a derivative of 2-formyl-6-methoxybenzoic acid. This research offers insights into the computational approaches to assess the stability and reactivity of such compounds (Arsyad, Majid, Setiawan, & Natsir, 2021).

Antimicrobial Derivatives

Noolvi et al. (2016) synthesized a series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, demonstrating significant antimicrobial activities. This highlights the potential of derivatives of 2-formyl-6-methoxybenzoic acid in developing antimicrobial agents (Noolvi, Patel, Kamboj, & Cameotra, 2016).

Safety And Hazards

The safety data sheet for 2-Formyl-6-methoxybenzoic acid indicates that it may cause skin irritation and serious eye damage . It may also cause damage to organs through prolonged or repeated exposure if inhaled . It is harmful to aquatic life .

properties

IUPAC Name

2-formyl-6-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-13-7-4-2-3-6(5-10)8(7)9(11)12/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKGGYABZGKDEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00399284
Record name 2-formyl-6-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Formyl-6-methoxybenzoic acid

CAS RN

53015-08-0
Record name 2-formyl-6-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RS Mali, SR Patil - Synthetic Communications, 1990 - Taylor & Francis
Synthesis of 3-Butylidene-7-hydroxyphthalide Page 1 SYNTHETIC COMMUNICATIONS, 20(2), 167-173 (1990) SYRTHESIS OF 3 -BUTYLIDENE-7-~DROXYPFfCHALIDE RS Mali* and …
Number of citations: 22 www.tandfonline.com

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